2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
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Description
2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.51. The purity is usually 95%.
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Biological Activity
The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide represents a novel class of chemical entities with potential therapeutic applications. Its unique structure combines elements that may confer significant biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H30N6O2S, with a molecular weight of approximately 442.58 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a dimethoxyphenethyl side chain, which are known to influence biological interactions.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results in inhibiting proliferation in human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | TBD |
This compound | HCT-116 | TBD |
Note: TBD denotes values that require further experimental validation.
The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Compounds similar to this one have been reported to induce apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Pharmacological Studies
In pharmacological evaluations, compounds structurally related to this compound have demonstrated:
- Antioxidant Properties : The presence of the dioxole ring may contribute to free radical scavenging abilities.
- Anti-inflammatory Effects : In vitro studies suggest potential inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Analogous compounds have shown promise in protecting neuronal cells from oxidative stress.
Case Studies
In a recent study published in the Egyptian Journal of Chemistry, researchers evaluated a series of benzo[d][1,3]dioxole derivatives for their antibacterial and anticancer properties. The findings indicated that modifications at specific positions on the dioxole ring significantly impacted biological activity.
Case Study Summary
Study | Findings |
---|---|
Egyptian Journal of Chemistry (2020) | Identified significant cytotoxicity in derivatives against MCF-7 and HCT-116 cell lines. |
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-28-18-6-3-15(11-20(18)29-2)9-10-24-22(27)13-32-23-8-5-17(25-26-23)16-4-7-19-21(12-16)31-14-30-19/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDKYIZHYVARNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.